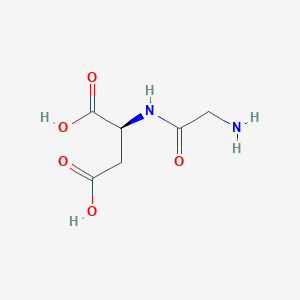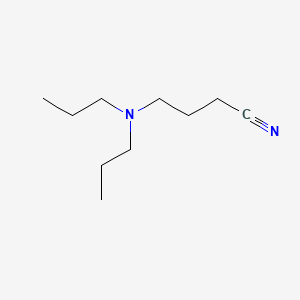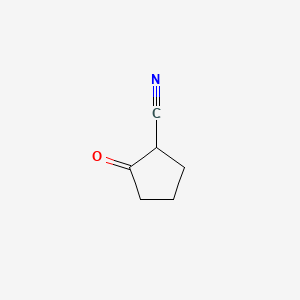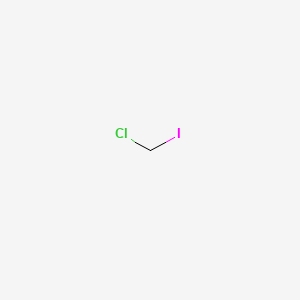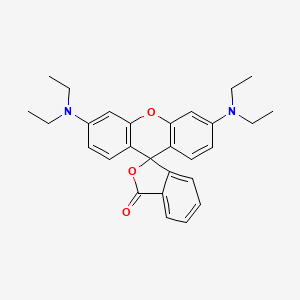
Solvent Red 49
Vue d'ensemble
Description
Solvent Red 49 is a colorless dye that transforms into a colored rhodamine dye under acidic conditions. It is widely used in various scientific and industrial applications due to its fluorescent properties . This compound is a derivative of the xanthene dye family and is known for its stability and efficiency as a laser dye .
Mécanisme D'action
Target of Action
Rhodamine B base is a colorless dye that primarily targets the mitochondria . It is often used as a tracer dye within water to determine the rate and direction of flow and transport .
Mode of Action
In acidic conditions, Rhodamine B base transforms into a colored Rhodamine dye that acts as a stable and efficient laser dye . This transformation allows it to be easily detected, making it useful in various applications such as fluorescence microscopy, flow cytometry, fluorescence correlation spectroscopy, and ELISA .
Biochemical Pathways
Rhodamine B base affects the biochemical pathways related to fluorescence. When it transforms into its colored form, it fluoresces, which can be detected easily and inexpensively with fluorometers . This property is utilized in various biotechnology applications.
Pharmacokinetics
It is known that after modification with proteins, rhodamine b can guide carrier-free delivery into mitochondria and tissue-dependent distributions of functional proteins through organic cation transporters (octs) .
Result of Action
The primary result of Rhodamine B base’s action is its transformation into a colored, fluorescent dye under acidic conditions . This transformation is utilized in various applications, from tracing water flow to staining in biological research .
Action Environment
The action of Rhodamine B base is influenced by environmental factors such as pH. In acidic conditions, it transforms into a colored Rhodamine dye . Its solubility in water varies by manufacturer, and has been reported as 8 g/L and 15 g/L . It is also soluble in ethanol . Rhodamine B solutions adsorb to plastics and should be kept in glass .
Analyse Biochimique
Biochemical Properties
Rhodamine B base plays a significant role in biochemical reactions, primarily due to its ability to fluoresce under specific conditions. It interacts with various biomolecules, including enzymes and proteins. For instance, Rhodamine B base can bind to mitochondrial membranes, inhibiting transport processes and slowing down cellular respiration . It is also used as a fluorescent probe for detecting metal ions like Fe3+ and Zn2+, where it exhibits strong fluorescence intensity under ultraviolet light . These interactions are crucial for its application in fluorescence microscopy, flow cytometry, and other biotechnological assays.
Cellular Effects
Rhodamine B base influences various cellular processes. It has been shown to bind to mitochondrial membranes, inhibiting the electron transport chain and thus affecting cellular respiration . Additionally, Rhodamine B base can induce long nucleoplasmic bridges and other nuclear anomalies, indicating its potential impact on cell division and genetic stability . These effects highlight the compound’s role in altering cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
At the molecular level, Rhodamine B base exerts its effects through several mechanisms. It can exist in equilibrium between an “open” fluorescent form and a “closed” nonfluorescent spirolactone form, with the open form dominating in acidic conditions . This property is exploited in various assays where the fluorescence intensity of Rhodamine B base is used as a readout. Additionally, Rhodamine B base can form complexes with metal ions, leading to fluorescence quenching or enhancement depending on the specific interaction . These binding interactions and changes in fluorescence are central to its application in biochemical assays.
Temporal Effects in Laboratory Settings
The effects of Rhodamine B base can change over time in laboratory settings. Its fluorescence stability is influenced by various factors, including light exposure and the presence of other chemicals. For instance, Rhodamine B base is fluorescently stable under varying conditions such as light and gut fluid, making it suitable for long-term studies . It can adsorb to plastics, necessitating the use of glass containers for storage . Understanding these temporal effects is crucial for designing experiments and interpreting results accurately.
Dosage Effects in Animal Models
The effects of Rhodamine B base vary with different dosages in animal models. Studies have shown that it can be used as a biomarker in wildlife, with its presence detectable in animal tissues after ingestion . The minimum effective dosage and persistence of Rhodamine B base in wild pigs, for example, have been investigated, revealing that higher doses result in more prolonged detection . High doses can also lead to toxic effects, emphasizing the need for careful dosage optimization in experimental settings.
Metabolic Pathways
Rhodamine B base is involved in various metabolic pathways, particularly those related to its role as a fluorescent probe. It interacts with enzymes and cofactors involved in cellular metabolism, such as those in the electron transport chain . Additionally, Rhodamine B base can be used to study metabolic flux and metabolite levels, providing insights into cellular metabolic processes . These interactions underscore its utility in metabolic research and diagnostics.
Transport and Distribution
Within cells and tissues, Rhodamine B base is transported and distributed through interactions with various transporters and binding proteins. It is often used to trace the movement of substances within biological systems due to its fluorescent properties . For example, Rhodamine B base can be incorporated into animal tissues, such as whiskers and teeth, to track the ingestion of bait in wildlife studies . These transport and distribution characteristics are essential for its application in ecological and environmental research.
Subcellular Localization
Rhodamine B base exhibits specific subcellular localization, which can influence its activity and function. It is known to localize to mitochondrial membranes, where it inhibits transport processes . Additionally, Rhodamine B base can be targeted to specific cellular compartments using various biochemical techniques, such as the HaloTag labeling strategy . These localization properties are crucial for its use in studying cellular processes and developing targeted therapies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Solvent Red 49 can be synthesized through several methods. One common approach involves the reaction of rhodamine B with anhydrous ethylenediamine and 1,8-naphthoic anhydride to form a fluorescent probe . Another method includes the preparation of rhodamine B-containing chitosan-based films using the casting method .
Industrial Production Methods: Industrial production of rhodamine B base typically involves large-scale synthesis using similar chemical reactions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization and filtration to ensure the final product meets industry standards.
Analyse Des Réactions Chimiques
Types of Reactions: Solvent Red 49 undergoes various chemical reactions, including:
Oxidation: Rhodamine B can be oxidized under specific conditions, leading to changes in its fluorescent properties.
Reduction: The compound can be reduced, affecting its color and fluorescence.
Substitution: this compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents such as halogens or alkylating agents.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may result in the formation of different fluorescent derivatives, while substitution can lead to various functionalized rhodamine compounds.
Applications De Recherche Scientifique
Solvent Red 49 has a wide range of applications in scientific research, including:
Comparaison Avec Des Composés Similaires
Rhodamine 6G: Another xanthene dye with similar fluorescent properties but different absorption and emission spectra.
Tetramethylrhodamine (TMR): A derivative used for imaging purposes with distinct chemical properties.
Sulforhodamine 101: Known for its use in fluorescence microscopy and as a laser dye.
Uniqueness of Rhodamine B Base: Solvent Red 49 is unique due to its high stability, efficiency as a laser dye, and versatility in various applications. Its ability to transform into a colored dye under acidic conditions makes it particularly useful for detecting and quantifying target molecules in different environments.
Propriétés
IUPAC Name |
3',6'-bis(diethylamino)spiro[2-benzofuran-3,9'-xanthene]-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H30N2O3/c1-5-29(6-2)19-13-15-23-25(17-19)32-26-18-20(30(7-3)8-4)14-16-24(26)28(23)22-12-10-9-11-21(22)27(31)33-28/h9-18H,5-8H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZNJMLVCIZGWSC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC2=C(C=C1)C3(C4=C(O2)C=C(C=C4)N(CC)CC)C5=CC=CC=C5C(=O)O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H30N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3041744 | |
| Record name | C.I. Solvent Red 49 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3041744 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
442.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
509-34-2 | |
| Record name | Solvent Red 49 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=509-34-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Solvent Red 49 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000509342 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Solvent Red 49 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43944 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 3',6'-bis(diethylamino)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | C.I. Solvent Red 49 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3041744 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3',6'-bis(diethylamino)spiro[isobenzofuran-1(3H),9'-[9H]xanthene]-3-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.361 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SOLVENT RED 49 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KMK3588HID | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
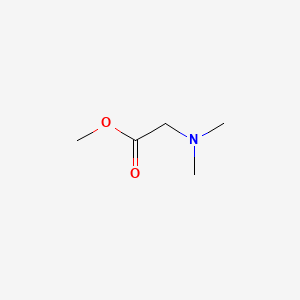


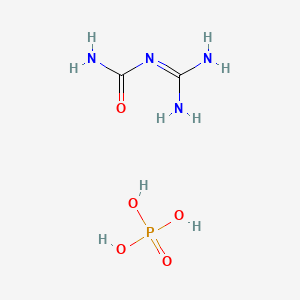
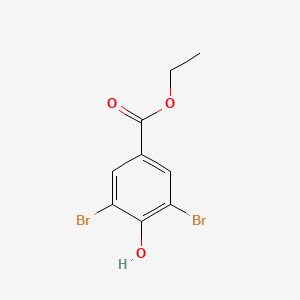

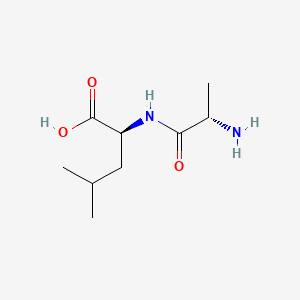
![N-[(4-nitrophenyl)methyl]aniline](/img/structure/B1360097.png)

